6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one
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Overview
Description
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazinopyrimidines This compound is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinopyrimidines .
Scientific Research Applications
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 8-methyl
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one is unique due to its specific ring structure and the presence of both pyrazine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-1-2-9-6-5-8-3-4-10(6)7/h1-2,8H,3-5H2 |
InChI Key |
HEUHUHDDCRGEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=CC2=O)CN1 |
Origin of Product |
United States |
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